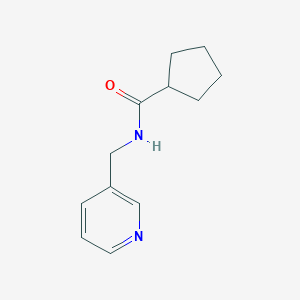
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides and is involved in a wide range of biological processes, including neuronal development, neuroprotection, and modulation of neurotransmitter release.
作用機序
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide exerts its biological effects by binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Activation of these receptors leads to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various downstream signaling pathways.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of hormone secretion, and modulation of immune function. It has also been shown to have neurotrophic and neuroprotective effects, promoting neuronal survival and regeneration.
実験室実験の利点と制限
One advantage of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is its stability, which allows for long-term storage and use in experiments. However, its high cost and limited availability can be a limitation for some researchers. Additionally, the need for specialized equipment and expertise for synthesis and purification can also be a limitation.
将来の方向性
Further research is needed to fully understand the mechanisms underlying the biological effects of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide. Future studies could focus on the development of more efficient synthesis methods, as well as the development of novel PAC1 receptor agonists and antagonists for potential therapeutic applications. Additionally, further studies are needed to explore the potential role of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide in the regulation of immune function and its potential use in immunotherapy.
合成法
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can be synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the final product.
科学的研究の応用
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied in various fields of research, including neuroscience, endocrinology, and immunology. It has been shown to play a crucial role in the development and function of the nervous system, including neuronal differentiation, survival, and regeneration. N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has also been found to have neuroprotective effects in various neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
製品名 |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,14,15) |
InChIキー |
VAQBAQQPCKTLQG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
正規SMILES |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
